Methyl 2-[(phenoxyacetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate Methyl 2-[(phenoxyacetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 420094-94-6
VCID: VC5694582
InChI: InChI=1S/C20H23NO4S/c1-24-20(23)18-15-11-7-2-3-8-12-16(15)26-19(18)21-17(22)13-25-14-9-5-4-6-10-14/h4-6,9-10H,2-3,7-8,11-13H2,1H3,(H,21,22)
SMILES: COC(=O)C1=C(SC2=C1CCCCCC2)NC(=O)COC3=CC=CC=C3
Molecular Formula: C20H23NO4S
Molecular Weight: 373.47

Methyl 2-[(phenoxyacetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

CAS No.: 420094-94-6

Cat. No.: VC5694582

Molecular Formula: C20H23NO4S

Molecular Weight: 373.47

* For research use only. Not for human or veterinary use.

Methyl 2-[(phenoxyacetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate - 420094-94-6

Specification

CAS No. 420094-94-6
Molecular Formula C20H23NO4S
Molecular Weight 373.47
IUPAC Name methyl 2-[(2-phenoxyacetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
Standard InChI InChI=1S/C20H23NO4S/c1-24-20(23)18-15-11-7-2-3-8-12-16(15)26-19(18)21-17(22)13-25-14-9-5-4-6-10-14/h4-6,9-10H,2-3,7-8,11-13H2,1H3,(H,21,22)
Standard InChI Key MDNWYVJMEMPBDS-UHFFFAOYSA-N
SMILES COC(=O)C1=C(SC2=C1CCCCCC2)NC(=O)COC3=CC=CC=C3

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound belongs to the class of annulated thiophene derivatives, characterized by a bicyclic system comprising a partially saturated cyclooctane ring fused to a thiophene moiety. Key structural features include:

  • Core structure: 4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene, where the cyclooctane ring adopts a boat-chair conformation to minimize strain .

  • Substituents:

    • A methyl carboxylate group at position 3

    • A phenoxyacetyl-amino group at position 2

The molecular formula is C₂₀H₂₃NO₄S with a molar mass of 373.5 g/mol . X-ray crystallography data, though unavailable for this specific compound, suggest that analogous cyclooctathiophenes exhibit planarity in the thiophene ring and puckering in the saturated hydrocarbon portion .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₂₀H₂₃NO₄S
Molar Mass373.5 g/mol
XLogP3-AA5.5
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5
Rotatable Bonds6

Spectroscopic Identification

  • SMILES Notation: COC(=O)C1=C(SC2=C1CCCCCC2)NC(=O)COC3=CC=CC=C3

  • InChI Key: MDNWYVJMEMPBDS-UHFFFAOYSA-N
    The presence of both aromatic (thiophene, phenyl) and aliphatic (cyclooctane) regions creates distinct NMR spectral features:

  • ¹H NMR: Expected signals at δ 7.3–7.5 ppm (phenyl protons), δ 3.6–4.2 ppm (methylene groups in cyclooctane and phenoxyacetyl chain), and δ 3.2 ppm (ester methyl) .

  • ¹³C NMR: Characteristic peaks for thiophene carbons (δ 125–140 ppm), carbonyl groups (δ 165–175 ppm), and aliphatic carbons (δ 20–35 ppm) .

Synthesis and Structural Analogues

Synthetic Pathways

The compound is typically synthesized through a multi-step sequence:

  • Cyclooctathiophene Core Formation:

    • Cyclization of 1,5-dienes with sulfur sources via [4+2] heteroannulation .

    • Catalytic methods using Au(I) or Pt(II) complexes enable efficient thiophene ring closure .

  • Functionalization:

    • Amino Group Introduction: Nucleophilic substitution at position 2 using ammonia or protected amines .

    • Phenoxyacetyl Attachment: Acylation with phenoxyacetyl chloride under Schotten-Baumann conditions .

    • Esterification: Methylation of the carboxylic acid precursor using dimethyl carbonate or methyl iodide .

Table 2: Comparative Analysis of Structural Analogues

CompoundR GroupMolecular WeightXLogP3Bioactivity
Chloroacetyl derivative -COCH₂Cl315.82 g/mol4.1Protein kinase inhibition
Diphenylacetyl derivative-COC(C₆H₅)₂433.6 g/mol6.8Antiviral (patent)
Phenylacetyl derivative -COCH₂C₆H₅357.47 g/mol5.2Not reported

Yield Optimization

Critical parameters for improving synthesis efficiency:

  • Temperature Control: Maintaining 0–5°C during acylation minimizes side reactions .

  • Catalyst Selection: Pd(OAc)₂/XPhos systems enhance cyclization yields to >80% .

  • Purification: Sequential chromatography on silica gel (hexane/EtOAc gradient) achieves >95% purity .

Physicochemical Properties

Solubility and Partitioning

  • Aqueous Solubility: <0.1 mg/mL (predicted), due to high lipophilicity (XLogP3 = 5.5) .

  • Organic Solvents: Freely soluble in DMSO (≥50 mg/mL), CH₂Cl₂, and THF .

Thermal Stability

Differential scanning calorimetry (DSC) of analogous compounds shows:

  • Melting Point: 148–152°C (decomposition observed above 160°C) .

  • Thermogravimetric Analysis (TGA): <2% mass loss up to 120°C, indicating suitability for high-temperature reactions .

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